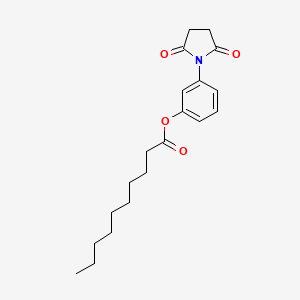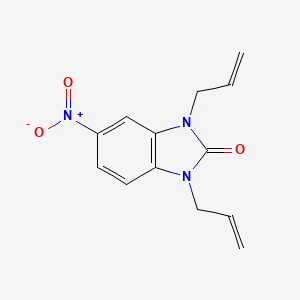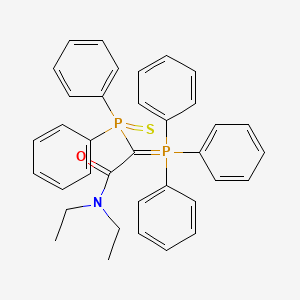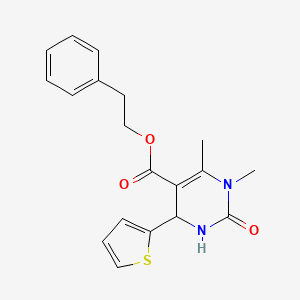![molecular formula C13H19N7OS2 B12495167 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495167.png)
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their significant pharmacological properties, including their potential as inhibitors against various biological targets . The compound’s structure includes a pyrimidine ring, a thiadiazole ring, and a butanamide group, making it a versatile molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the core diaminopyrimidine structure. This is followed by the introduction of the sulfanyl group and the thiadiazole ring. The final step involves the formation of the butanamide group. Common reagents used in these reactions include various amines, sulfur sources, and acylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
科学的研究の応用
2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
- 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
- 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(3-METHOXYPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE stands out due to its unique combination of the thiadiazole ring and the butanamide group.
特性
分子式 |
C13H19N7OS2 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC名 |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H19N7OS2/c1-4-7(22-12-16-8(14)5-9(15)17-12)10(21)18-13-20-19-11(23-13)6(2)3/h5-7H,4H2,1-3H3,(H,18,20,21)(H4,14,15,16,17) |
InChIキー |
MOWRAUNBXNSQDG-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC(=CC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495116.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495122.png)


![Methyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12495144.png)
![N-(4-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12495150.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495152.png)
![2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B12495159.png)



![3-(4-ethylphenyl)-4a,5,6,7,8,9a-hexahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495170.png)
